3-(4-Methoxy-3-methylphenyl)benzoic acid
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Overview
Description
3-(4-Methoxy-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) and a methyl group (-CH3) at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and benzoic acid.
Reaction Conditions: The key reaction involves a Friedel-Crafts acylation, where the benzaldehyde undergoes acylation with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methoxy-3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid.
3-Methoxyphenylboronic acid: Similar structure with a methoxy group at a different position.
4-Bromo-3-methylbenzoic acid: Similar structure with a bromine substituent instead of a methoxy group
Uniqueness
3-(4-Methoxy-3-methylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(6-7-14(10)18-2)11-4-3-5-13(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNCFNZXSHIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654449 |
Source
|
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885965-79-7 |
Source
|
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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